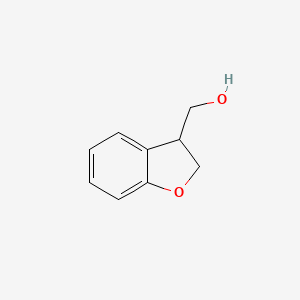

(2,3-Dihydrobenzofuran-3-yl)methanol

Description

Overview of Heterocyclic Scaffolds in Organic Chemistry and Medicinal Science

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. These structures are of paramount importance in the fields of organic chemistry and medicinal science, forming the core of a vast array of natural products, including vitamins, hormones, and antibiotics. In fact, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. amazonaws.com

The prevalence of heterocyclic scaffolds in drug discovery can be attributed to their unique physicochemical properties. The incorporation of heteroatoms into a carbocyclic framework can modulate a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, thereby enhancing its therapeutic efficacy. The versatility of heterocyclic chemistry allows for the fine-tuning of these properties, making them indispensable tools for medicinal chemists in the design and synthesis of novel therapeutic agents.

Structural Significance of the Benzofuran (B130515) and Dihydrobenzofuran Nucleus

The benzofuran nucleus, which consists of a furan ring fused to a benzene ring, is a key structural motif found in a multitude of biologically active compounds. researchgate.net Its hydrogenated counterpart, the 2,3-dihydrobenzofuran (B1216630) (or coumaran) scaffold, is also a prominent feature in many natural products and synthetic molecules with a wide range of pharmacological activities. np-mrd.org The fusion of the aromatic benzene ring with the five-membered dihydrofuran ring creates a rigid and structurally diverse platform that can be readily functionalized.

The 2,3-dihydrobenzofuran framework is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov Compounds containing this nucleus have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. researchgate.netnist.gov The stereochemistry at the C2 and C3 positions of the dihydrofuran ring adds another layer of complexity and allows for the development of highly specific and potent therapeutic agents.

Positioning of (2,3-Dihydrobenzofuran-3-yl)methanol within Current Academic Research Paradigms

This compound, with its chiral center at the C3 position and a reactive hydroxymethyl group, represents a valuable and versatile building block in organic synthesis. Its structure combines the key features of the 2,3-dihydrobenzofuran scaffold with a functional handle that allows for further chemical transformations. This positions the molecule as a key intermediate in the synthesis of more complex molecules, including natural product analogs and potential drug candidates.

Current academic research paradigms that involve this compound and its derivatives often focus on the development of novel synthetic methodologies, particularly enantioselective syntheses, to access this chiral scaffold with high purity. The development of efficient catalytic methods for the synthesis of chiral 3-substituted dihydrobenzofurans is an active area of research. np-mrd.org Furthermore, the use of this compound as a starting material for the synthesis of libraries of compounds for biological screening is a common strategy in drug discovery programs. The ability to readily modify the hydroxymethyl group allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Detailed Research Findings

The synthesis of this compound and its derivatives is a topic of significant interest in the chemical literature, with a focus on stereoselective methods to control the chirality at the C3 position.

Synthesis of the 2,3-Dihydrobenzofuran Core

A variety of synthetic strategies have been developed to construct the 2,3-dihydrobenzofuran ring system. These methods can be broadly categorized as either the cyclization of a suitably substituted acyclic precursor or the hydrogenation of a benzofuran.

Common cyclization strategies include:

Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of a 2-(2-haloethyl)phenol under basic conditions.

Metal-Catalyzed Cyclizations: Palladium-, rhodium-, and iridium-catalyzed intramolecular reactions have been developed to form the dihydrobenzofuran ring with high efficiency and selectivity. chemicalbook.comrsc.org

[4+1] Annulation Reactions: These reactions involve the combination of a four-atom component and a one-atom component to form the five-membered dihydrofuran ring. mimedb.org

Catalytic hydrogenation of substituted benzofurans is another widely used method to access the 2,3-dihydrobenzofuran scaffold. Various catalysts, including palladium on carbon (Pd/C) and ruthenium-based catalysts, have been employed for this transformation. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation.

Enantioselective Synthesis of 3-Substituted 2,3-Dihydrobenzofurans

Given the importance of chirality in biological systems, the development of enantioselective methods for the synthesis of 3-substituted 2,3-dihydrobenzofurans, including this compound, is a major focus of current research. Strategies to achieve this include:

Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral ligands, can induce enantioselectivity in the cyclization reaction. np-mrd.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the cyclization, with the auxiliary being removed in a subsequent step.

Kinetic Resolution: The enzymatic or chemical resolution of a racemic mixture of 3-substituted 2,3-dihydrobenzofurans can provide access to the individual enantiomers.

A plausible synthetic route to enantiomerically enriched this compound involves the asymmetric reduction of 2,3-dihydrobenzofuran-3-carboxylic acid or its corresponding ester. Chiral reducing agents or catalytic asymmetric hydrogenation could be employed for this key step.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (multiplet, ~6.7-7.2 ppm), CH₂O protons (doublet of doublets, ~4.2-4.8 ppm), CH proton (multiplet, ~3.5-4.0 ppm), CH₂ protons (doublet of doublets, ~3.6-3.8 ppm), OH proton (broad singlet). |

| ¹³C NMR | Aromatic carbons (~110-160 ppm), CH₂O carbon (~70-75 ppm), CH carbon (~40-45 ppm), CH₂ carbon (~65-70 ppm). |

| IR (Infrared) | O-H stretch (~3300-3500 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2850-3000 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 150. |

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYALRRRJZSULDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dihydrobenzofuran 3 Yl Methanol and Its Derivatives

Foundational Synthetic Routes to 2,3-Dihydrobenzofuran (B1216630) Systems

The construction of the 2,3-dihydrobenzofuran core is the initial and crucial step in the synthesis of its derivatives. Over the years, a variety of synthetic strategies have been established, ranging from classical intramolecular cyclizations to modern transition metal-catalyzed annulations.

Classical Cyclization Approaches

Classical methods for the synthesis of 2,3-dihydrobenzofurans often rely on the intramolecular cyclization of appropriately substituted phenolic precursors. A common and straightforward approach involves the O-alkylation of a phenol (B47542) with a suitable three-carbon synthon bearing a leaving group, followed by an intramolecular ring-closing reaction. For instance, the reaction of a phenoxide with an epoxide or a dihalide can lead to the formation of the dihydrobenzofuran ring.

Another classical approach involves the cyclization of o-allylphenols. This transformation can be promoted by various reagents, including acids or iodine, to induce an electrophilic cyclization. The reaction proceeds through the attack of the phenolic oxygen onto the activated double bond of the allyl group. These methods, while foundational, sometimes lack regioselectivity and stereocontrol, and may require harsh reaction conditions.

Transition Metal-Catalyzed Annulations

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 2,3-dihydrobenzofurans. These methods often offer higher efficiency, milder reaction conditions, and better control over stereochemistry compared to classical approaches. A variety of transition metals, such as palladium, rhodium, iridium, and copper, have been employed in these synthetic strategies.

Palladium-catalyzed reactions are particularly prevalent. For example, the intramolecular Heck reaction of o-iodophenyl allyl ethers provides a powerful route to 2,3-dihydrobenzofurans. Similarly, palladium-catalyzed [3+2] annulations of phenols with various partners, such as vinyl epoxides or alkynes, have been developed. researchgate.net

Rhodium and iridium catalysts have also been instrumental in the development of novel synthetic routes. Rhodium-catalyzed C-H activation and subsequent annulation of N-phenoxyacetamides with alkenes or alkynes is a notable example. nih.govresearchgate.net Iridium-catalyzed intramolecular hydroarylation of allylic aryl ethers has emerged as an effective method for the enantioselective synthesis of 3-substituted dihydrobenzofurans. nii.ac.jprsc.org

Copper-catalyzed methods, often proceeding through radical pathways or oxidative coupling, provide another versatile avenue to the dihydrobenzofuran core. These reactions can involve the cyclization of o-alkenylphenols or the coupling of phenols with various partners.

Dedicated Synthetic Pathways for (2,3-Dihydrobenzofuran-3-yl)methanol

While the foundational routes provide access to the core dihydrobenzofuran structure, the synthesis of the specifically substituted this compound requires more tailored approaches. These methods often focus on the stereocontrolled introduction of the hydroxymethyl group at the C3 position.

Stereoselective and Diastereoselective Synthesis of the 3-Substituted Dihydrobenzofuran Core

The synthesis of this compound is often achieved through a two-step sequence involving the initial synthesis of a precursor molecule, such as 2,3-dihydrobenzofuran-3-carboxylic acid or its corresponding ester, followed by a reduction step. The stereochemistry of the final product is dictated by the stereochemistry of the precursor.

Numerous stereoselective methods have been developed for the synthesis of 3-substituted 2,3-dihydrobenzofurans. Asymmetric catalysis plays a pivotal role in these transformations. For instance, enantioselective intramolecular hydroarylation reactions catalyzed by chiral iridium complexes can provide chiral 3-substituted dihydrobenzofurans with high enantiomeric excess. nii.ac.jprsc.org Another powerful strategy is the asymmetric [4+1] annulation between in situ generated o-quinone methides and ammonium (B1175870) ylides, which can yield a variety of 2,3-dihydrobenzofurans with high enantio- and diastereoselectivity. nih.gov

Biocatalytic approaches have also emerged as a highly effective tool for the stereoselective synthesis of dihydrobenzofuran derivatives. Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze the cyclopropanation of benzofurans to afford tricyclic dihydrobenzofuran scaffolds with exceptional diastereo- and enantioselectivity (>99.9% de and ee). rochester.edu These enzymatic methods offer a green and highly efficient alternative to traditional chemical catalysis.

Once the chiral 2,3-dihydrobenzofuran-3-carboxylic acid or ester is obtained, it can be reduced to the corresponding alcohol, this compound, using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This reduction typically proceeds with retention of the stereochemistry at the C3 position.

A summary of selected stereoselective synthetic methods for 3-substituted 2,3-dihydrobenzofurans is presented in the table below.

| Catalytic System/Method | Starting Materials | Product Type | Stereoselectivity |

| Iridium-catalyzed intramolecular hydroarylation | m-allyloxyphenyl ketones | Chiral 3-substituted dihydrobenzofurans | High enantioselectivity |

| Asymmetric [4+1] annulation | o-quinone methides and ammonium ylides | Chiral 2,3-dihydrobenzofurans | High enantio- and diastereoselectivity |

| Engineered Myoglobin (Biocatalysis) | Benzofurans and diazo reagents | Chiral tricyclic dihydrobenzofurans | >99.9% de and ee |

Strategic Application of Protecting Groups in Complex Dihydrobenzofuran Synthesis

In the synthesis of complex molecules containing the this compound moiety, the strategic use of protecting groups is often essential to avoid unwanted side reactions. The phenolic hydroxyl group and the primary alcohol of the hydroxymethyl substituent are the two main functional groups that may require protection.

The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal without affecting other functional groups in the molecule. For the phenolic hydroxyl group, common protecting groups include methyl ethers, benzyl (B1604629) ethers, and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). Methyl ethers are robust but require harsh conditions for deprotection (e.g., BBr₃). Benzyl ethers are versatile as they can be removed under mild hydrogenolysis conditions. Silyl ethers are particularly useful due to their ease of introduction and removal under acidic or fluoride-mediated conditions.

The primary alcohol of the this compound can be protected as a silyl ether (e.g., TBDMS, TIPS), a benzyl ether, or an acetal (B89532) (e.g., tetrahydropyranyl, THP). The selection of the protecting group for the primary alcohol would be guided by the need for orthogonality with the protecting group on the phenolic hydroxyl, allowing for their selective removal at different stages of the synthesis.

For example, if a synthetic route requires a reaction that is incompatible with a free phenol (e.g., a Grignard reaction), the phenolic hydroxyl would be protected, for instance, as a TBDMS ether. If a subsequent step involves the oxidation of another part of the molecule where the primary alcohol of the C3-substituent could also be oxidized, this alcohol would also need to be protected, perhaps as a benzyl ether. The TBDMS group could then be selectively removed with fluoride (B91410) ions, leaving the benzyl group intact, or vice versa, the benzyl group could be removed by hydrogenolysis without affecting the silyl ether. This strategic use of orthogonal protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex and highly functionalized dihydrobenzofuran derivatives.

Advanced Catalytic Strategies for Dihydrobenzofuran Construction

Recent years have witnessed the development of even more sophisticated and efficient catalytic strategies for the synthesis of the 2,3-dihydrobenzofuran skeleton. These advanced methods often feature novel reaction pathways, improved catalyst design, and broader substrate scope.

One such advancement is the use of dual catalytic systems, where two different catalysts work in concert to promote a cascade reaction, leading to the rapid construction of complex dihydrobenzofuran structures. For example, a combination of photoredox catalysis and transition metal catalysis can enable novel transformations that are not achievable with a single catalyst.

Furthermore, iron-catalyzed reactions are gaining prominence as a more sustainable and cost-effective alternative to precious metal catalysis. Iron-catalyzed decarboxylative cyclization reactions have been developed for the synthesis of 3-amino-2,3-dihydrobenzofuran derivatives under visible light irradiation. researchgate.net

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of dihydrobenzofurans. Chiral phosphoric acids and chiral amines have been successfully employed as catalysts in various annulation reactions to produce enantioenriched dihydrobenzofuran products. nih.gov These metal-free catalytic systems offer advantages in terms of low toxicity and environmental impact.

The continuous development of these advanced catalytic strategies is expanding the synthetic chemist's toolbox, allowing for the more efficient and selective synthesis of this compound and its derivatives for various applications.

Palladium-Catalyzed Cross-Coupling Reactions in Dihydrobenzofuran Synthesis

Palladium catalysis is a cornerstone in the synthesis of 2,3-dihydrobenzofurans, offering versatile and efficient routes to this heterocyclic system. These methods often involve the formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds through various cross-coupling strategies.

One prominent approach is the palladium-catalyzed carboalkoxylation of 2-allylphenols. This method effectively couples readily available 2-allylphenol (B1664045) derivatives with aryl triflates, generating a wide array of functionalized 2,3-dihydrobenzofurans. The reactions typically proceed in good yields and with high diastereoselectivity, favoring an anti-oxypalladation mechanistic pathway. nih.gov For instance, the coupling of 2-allylphenol with different aryl triflates can be achieved using a palladium catalyst, yielding various substituted dihydrobenzofurans. nih.gov

Another powerful strategy involves the palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes. acs.org This convergent approach allows for the formation of both a C-C and a C-O bond in a single step, providing access to structurally diverse dihydrobenzofuran products. acs.org Urea-derived ligands have been shown to be particularly effective in this transformation, outperforming traditional phosphine (B1218219) ligands and accommodating a broad scope of coupling partners under a unified set of reaction conditions. acs.org

Furthermore, palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have been developed. Depending on the substitution pattern of the phenol precursor, these reactions can selectively yield either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans. nih.govsemanticscholar.org The mechanism is thought to involve ortho-palladation of the phenol, followed by insertion of the α,β-unsaturated carboxylic acid, decarboxylation to a Pd-allyl species, and subsequent cyclization. nih.govsemanticscholar.org

A highly enantioselective method utilizes a Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, catalyzed by a palladium complex with a chiral phosphine ligand (TY-Phos). This approach provides chiral substituted 2,3-dihydrobenzofurans with excellent control over region- and enantioselectivity. organic-chemistry.org

| Catalyst/Ligand | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / Ligand | 2-Allylphenols + Aryl Triflates | Substituted 2,3-dihydrobenzofurans | Good yields, high diastereoselectivity (up to >20:1) nih.gov |

| Palladium / Urea Ligand | 2-Bromophenols + 1,3-Dienes | Structurally diverse 2,3-dihydrobenzofurans | Convergent, broad substrate scope acs.org |

| Pd(OAc)₂ / 1,10-Phenanthroline | Phenols + Alkenylcarboxylic Acids | 3-Methylene-2,3-dihydrobenzofurans | Excellent regioselectivity nih.govsemanticscholar.org |

| Pd / TY-Phos | o-Bromophenols + 1,3-Dienes | Chiral 2,3-dihydrobenzofurans | Excellent regio- and enantiocontrol organic-chemistry.org |

Intramolecular Carbon-Heteroatom and Carbon-Carbon Bond Formation Methodologies

The formation of the dihydrobenzofuran ring system is frequently accomplished through intramolecular cyclization, a strategy that benefits from the proximity of the reacting groups. These methods can involve the formation of either a C-O bond (carbon-heteroatom) or a C-C bond to close the heterocyclic ring.

A direct method for intramolecular aryl C-O bond formation involves the C-H functionalization of phenolic substrates. nih.gov One such approach uses a copper-catalyzed intramolecular C-H arylation of alcohols. This is achieved through the in-situ generation of non-symmetric diaryliodonium salts, which then undergo cyclization under mild conditions. nih.gov The proposed mechanism involves the rapid conversion of the substrate to a diaryl-λ³-iodane intermediate, followed by oxidative insertion of a copper catalyst into the C-I bond and subsequent reductive elimination to form the dihydrobenzofuran product. nih.gov This method is compatible with functionalized substrates and minimizes the oxidation of sensitive alcohol groups. nih.gov

Iron and copper catalysis have also been employed for the one-pot synthesis of benzo[b]furans via intramolecular C-O bond formation. acs.org The process starts with a regioselective iron(III)-catalyzed halogenation of an aryl ring on a 1-arylketone, followed by an iron- or copper-catalyzed O-arylation to complete the cyclization. acs.org

Intramolecular C-C bond formation is another key strategy. Asymmetric carbene C-H insertion reactions, often catalyzed by rhodium complexes, represent a powerful tool for this purpose. These reactions can proceed with high stereoselectivity, and by using chiral ligands, highly enantioselective transformations are possible. ucl.ac.uk

Palladium-catalyzed intramolecular C-H arylation provides another route. For example, alkyl phenyl ethers can undergo C(sp³)–H and C(sp²)–H intramolecular coupling in the presence of a palladium catalyst and an oxidant to furnish the desired dihydrobenzofuran derivatives. nih.gov

| Catalyst System | Reaction Type | Key Transformation | Substrate Type |

| Copper(II)hexafluoroacetylacetonate | Intramolecular C-O Bond Formation | Direct Aryl C-H Functionalization | Phenolic Alcohols nih.gov |

| Iron(III) / Copper(I) | Intramolecular C-O Bond Formation | Halogenation followed by O-Arylation | 1-Arylketones acs.org |

| Rhodium Catalyst | Intramolecular C-C Bond Formation | Asymmetric Carbene C-H Insertion | Diazo Compounds ucl.ac.uk |

| Palladium(II) Acetate (B1210297) | Intramolecular C-C Bond Formation | C(sp³)–H / C(sp²)–H Coupling | Alkyl Phenyl Ethers nih.gov |

Exploiting Reversible Oxidative Addition in Catalytic Cycles for Dihydrobenzofuran Precursors

Oxidative addition of an aryl halide or triflate to a low-valent transition metal, typically Palladium(0), is a critical elementary step in many cross-coupling reactions used to synthesize dihydrobenzofuran precursors. While often considered irreversible, the notion that oxidative addition can be reversible has gained traction, and harnessing this reversibility can lead to the development of novel catalytic processes. researchgate.net

In the context of palladium-catalyzed synthesis of dihydrobenzofurans, the catalytic cycle typically begins with the oxidative addition of an aryl electrophile (like an o-halophenol derivative) to a Pd(0) complex, forming an arylpalladium(II) intermediate. nih.gov Subsequent steps, such as migratory insertion of an alkene and reductive elimination, lead to the final product and regenerate the Pd(0) catalyst.

The efficiency of this catalytic cycle is dependent on the relative rates of the forward reaction (oxidative addition) and competing side reactions or catalyst deactivation pathways. The electron-donating nature of the ligands on the palladium center influences the rate of oxidative addition; more electron-rich Pd(0) complexes generally undergo oxidative addition more readily. researchgate.net

Understanding the potential reversibility of this step is crucial for optimizing reaction conditions and developing more robust catalysts. For instance, if the oxidative addition is reversible, the subsequent steps in the catalytic cycle must be rapid enough to trap the arylpalladium(II) intermediate and drive the reaction forward. Methodologies that harness the reversibility of oxidative addition have enabled access to challenging heterocyclic scaffolds. researchgate.net While direct examples of exploiting this reversibility specifically for this compound are not prominently detailed, the principle underlies the development of efficient palladium-catalyzed annulation and cross-coupling reactions that form the dihydrobenzofuran core. For example, in the annulation of 1,3-dienes by o-iodoaryl acetates, the initial oxidative addition of the aryl iodide to Pd(0) is the key initiating step of a cycle that leads to dihydrobenzofurans. nih.gov

Tandem Reaction Sequences for the Generation of Dihydrobenzofuran Scaffolds

Tandem, domino, or cascade reactions offer a highly efficient approach to synthesizing complex molecules like dihydrobenzofurans from simple starting materials in a single operation. These sequences minimize waste and purification steps by combining multiple bond-forming events in one pot, leading to high step- and atom-economy. oup.com

One such strategy involves a multicomponent cascade reaction for synthesizing highly substituted 2,3-dihydrobenzofuran derivatives from salicylaldehydes, 1,3-dicarbonyl compounds, and N-iodosuccinimide (NIS). oup.comoup.com This process allows for significant variation in substituents on the final product. oup.com

Photoinduced cascade reactions provide another modern approach. A light-driven, metal-free protocol enables the direct conversion of 2-allylphenol derivatives and easily reducible alkyl halides into valuable 2,3-dihydrobenzofurans under mild conditions. The process is initiated by the photochemical activity of phenolate (B1203915) anions, which are generated in situ. Mechanistic studies suggest a cascade pathway involving a tandem atom transfer radical addition (ATRA) followed by an intramolecular nucleophilic substitution (Sₙ) process. nih.gov

An asymmetric cascade pathway for constructing trans-2,3-dihydrobenzofurans has also been developed. This reaction proceeds via a Michael addition followed by an oxa-substitution, using an in-situ generated pyridinium (B92312) ylide and an ortho-hydroxy chalcone (B49325) derivative in the presence of a chiral thiourea (B124793) catalyst. researchgate.net This [4+1] annulation approach constructs the chiral dihydrobenzofuran core under mild conditions with good yields and stereoselectivity. researchgate.net

| Reaction Name | Key Reactants | Key Features | Product Type |

| Multicomponent Cascade oup.comoup.com | Salicylaldehydes, 1,3-Dicarbonyls, NIS | Moderate to good yields, builds complexity quickly | Highly substituted 2,3-dihydrobenzofurans |

| Photoinduced Cascade nih.gov | 2-Allylphenol derivatives, Alkyl Halides | Metal-free, mild conditions, rapid reaction times | Densely functionalized 2,3-dihydrobenzofurans |

| Asymmetric Cascade Annulation researchgate.net | ortho-Hydroxy Chalcones, Pyridinium Ylide | Chiral thiourea catalyst, good stereoselectivity | trans-2,3-Dihydrobenzofurans |

Chemical Transformations and Derivatization Studies of 2,3 Dihydrobenzofuran 3 Yl Methanol

Reactivity and Functionalization of the Primary Alcohol Moiety

The primary alcohol group of (2,3-dihydrobenzofuran-3-yl)methanol is a versatile functional group that can be readily converted into other functionalities, enabling the synthesis of a diverse range of derivatives.

The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. For the synthesis of 2,3-dihydrobenzofuran-3-carbaldehyde, mild oxidizing agents are typically used. In contrast, the formation of 2,3-dihydrobenzofuran-3-carboxylic acid requires stronger oxidizing conditions. The resulting carbonyl compounds are key intermediates for further synthetic manipulations. researchgate.netbeilstein-journals.org

| Oxidizing Agent | Product |

| Pyridinium (B92312) chlorochromate (PCC) | 2,3-Dihydrobenzofuran-3-carbaldehyde |

| Dess-Martin periodinane (DMP) | 2,3-Dihydrobenzofuran-3-carbaldehyde |

| Jones reagent (CrO₃/H₂SO₄) | 2,3-Dihydrobenzofuran-3-carboxylic acid |

| Potassium permanganate (B83412) (KMnO₄) | 2,3-Dihydrobenzofuran-3-carboxylic acid |

Esterification of the primary alcohol can be achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. medcraveonline.com These reactions are often catalyzed by acids or facilitated by coupling agents. Etherification, commonly performed via the Williamson ether synthesis, involves deprotonation of the alcohol with a strong base to form an alkoxide, which is then reacted with an alkyl halide. medcraveonline.commanchester.ac.uk

| Reaction | Reagents | Product |

| Esterification | Carboxylic acid, Acid catalyst | Ester |

| Esterification | Acyl chloride, Base | Ester |

| Etherification | Alkyl halide, Strong base (e.g., NaH) | Ether |

The hydroxyl group can be substituted by a halogen to form alkyl halides, which are versatile intermediates for nucleophilic substitution reactions. Common reagents for this transformation include thionyl chloride (for chlorination) and phosphorus tribromide (for bromination). Furthermore, the alcohol can be converted into a good leaving group, such as a tosylate, which can then be reduced to the corresponding methyl group, yielding 3-methyl-2,3-dihydrobenzofuran.

Modifications and Substitutions on the Dihydrobenzofuran Ring System

The aromatic portion of the dihydrobenzofuran scaffold is amenable to various substitution reactions, allowing for the introduction of diverse functional groups.

The dihydrobenzofuran ring can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the existing substituents on the ring. stackexchange.comechemi.com Key examples of these reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orgyoutube.com For instance, nitration is typically achieved using a mixture of nitric and sulfuric acids.

| Reaction | Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted dihydrobenzofuran |

| Bromination | Br₂, FeBr₃ | Bromo-substituted dihydrobenzofuran |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted dihydrobenzofuran |

Directed ortho-metalation can be employed for the regioselective functionalization of the dihydrobenzofuran ring. This strategy often utilizes organolithium reagents to deprotonate a specific position on the aromatic ring, which can then react with various electrophiles. While direct nucleophilic aromatic substitution on the electron-rich ring is challenging, it can be facilitated by the presence of strong electron-withdrawing groups.

Ring-Opening and Rearrangement Pathways

The 2,3-dihydrobenzofuran (B1216630) scaffold, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of diverse molecular architectures. These transformations are often driven by the inherent strain of the fused ring system and the nature of substituents on both the heterocyclic and aromatic rings.

Acid-catalyzed reactions of 2,3-dihydrobenzofurans can lead to aromatization through elimination, particularly when a suitable leaving group is present. For instance, derivatives of this compound can undergo dehydration to form the corresponding benzofuran (B130515). In other cases, more complex rearrangements can occur. For example, under acidic conditions, certain 2,3-dihydrobenzofurans can rearrange to form 3-acylbenzofurans or 3-formylbenzofurans. rsc.org The pathway is influenced by the strength of the acid; weaker acids may favor simple aromatization, while stronger acids can facilitate a diprotonated intermediate that leads to ring-opening followed by a recyclization cascade to yield formyl derivatives. rsc.org

Lewis acid-catalyzed intramolecular ring-opening benzannulations have also been explored. mdpi.comresearchgate.net For instance, 5-(indolyl)-2,3-dihydrofuran acetals can be converted to 1-hydroxycarbazole-2-carboxylates in the presence of a Lewis acid. mdpi.comresearchgate.net This transformation proceeds through the opening of the dihydrofuran ring, followed by an intramolecular cyclization onto the indole (B1671886) nucleus.

Reductive cleavage of the C2–O bond in the benzofuran ring system represents another significant ring-opening pathway. kyoto-u.ac.jp This can be achieved using alkali metals and allows for the introduction of various electrophiles, leading to functionalized phenolic derivatives. kyoto-u.ac.jp Transition metal catalysis, particularly with nickel, can also facilitate the ring-opening of benzofurans through oxidative addition, allowing for subsequent arylation or alkylation reactions. kyoto-u.ac.jp

Furthermore, photoinduced 6π-electrocyclization has been shown to induce rearrangements in derivatives containing a benzofuran moiety, leading to the formation of complex polycyclic structures like dihydrobenzo[f]quinolines. researchgate.netnih.gov

These ring-opening and rearrangement pathways are synthetically valuable as they provide access to a variety of structural motifs that are not readily accessible through other means. The specific outcome of these reactions is highly dependent on the substrate, reaction conditions, and the nature of the catalyst or reagent employed.

Strategies for Late-Stage Functionalization and Library Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for rapidly generating structural diversity from a common core scaffold. For the this compound framework, LSF allows for the introduction of a wide range of functional groups at various positions, enabling the systematic exploration of structure-activity relationships.

Introduction of Diversity via Carbon-Halogen Bonds

The introduction of halogen atoms onto the 2,3-dihydrobenzofuran scaffold serves as a key entry point for diversification. Halogenated derivatives are versatile intermediates for a variety of cross-coupling reactions. The formation of carbon-halogen bonds can be achieved through several methods, including electrophilic halogenation on the aromatic ring. researchgate.net The regioselectivity of this halogenation is directed by the existing substituents on the benzofuran ring system.

Once installed, these carbon-halogen bonds provide a handle for introducing a wide array of substituents. For example, aryl halides can be converted to organoboron compounds, which are then amenable to further transformations. uwindsor.ca This two-step process significantly broadens the scope of accessible derivatives.

Palladium-Mediated Coupling Reactions for Peripheral Modifications

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are extensively used for the late-stage functionalization of heterocyclic scaffolds, including 2,3-dihydrobenzofurans. uwindsor.canih.govmdpi.comresearchgate.netnih.govyoutube.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a prominent example, enabling the reaction of halogenated or boronate-functionalized 2,3-dihydrobenzofurans with a wide range of boronic acids or esters. uwindsor.camdpi.comnih.gov This reaction is particularly useful for synthesizing biaryl and heteroaryl derivatives, which are common motifs in bioactive molecules. mdpi.com The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. mdpi.com

Other palladium-catalyzed reactions, such as the Heck reaction, can be employed to introduce alkenyl groups. Intramolecular Heck reactions of appropriately substituted precursors are also a powerful method for constructing the 2,3-dihydrobenzofuran ring itself, with the potential for creating chiral centers. nih.govresearchgate.net

The versatility of palladium catalysis allows for the systematic modification of the periphery of the this compound core, enabling the creation of large and diverse chemical libraries for screening and optimization purposes.

Below is an interactive table summarizing various palladium-catalyzed coupling reactions applicable to the functionalization of the 2,3-dihydrobenzofuran scaffold.

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst/Reagents | Application for Dihydrobenzofuran Scaffold |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | C(sp²)–C(sp²) | Pd(0) or Pd(II) catalyst, Base | Introduction of aryl or heteroaryl groups onto the aromatic ring. |

| Heck Reaction | Alkene + Organohalide | C(sp²)–C(sp²) | Pd(0) or Pd(II) catalyst, Base | Introduction of vinyl groups or intramolecular cyclization to form the dihydrofuran ring. |

| Sonogashira Coupling | Terminal alkyne + Organohalide | C(sp²)–C(sp) | Pd catalyst, Cu(I) co-catalyst, Base | Introduction of alkynyl groups. |

| Buchwald-Hartwig Amination | Amine + Organohalide | C(sp²)–N | Pd catalyst, Ligand, Base | Introduction of amino groups. |

| C-H Activation/Functionalization | C-H bond + Coupling partner | C–C or C–X | Pd, Rh, Ru, or Ir catalyst | Direct functionalization of the aromatic ring without pre-halogenation. |

Role of 2,3 Dihydrobenzofuran 3 Yl Methanol As a Building Block in Complex Molecule Synthesis

Utilization in the Synthesis of Natural Products

The 2,3-dihydrobenzofuran (B1216630) skeleton is a privileged motif found in a vast number of biologically active natural products, including lignans, neolignans, and isoflavonoids. nih.govresearchgate.net Consequently, enantiomerically pure derivatives of this scaffold, such as (2,3-dihydrobenzofuran-3-yl)methanol, are highly sought-after intermediates for the total synthesis of these complex natural molecules.

One of the most significant classes of natural products featuring this core structure is the pterocarpans, which are known for their antifungal and phytoalexin properties. researchgate.netlookchem.com The synthesis of pterocarpans often relies on the stereocontrolled construction of the 2,3-dihydrobenzofuran ring system. researchgate.netlookchem.com For instance, the asymmetric synthesis of the antifungal agent (-)-pterocarpin has been achieved, highlighting the importance of chiral 2,3-dihydrobenzofuran intermediates. lookchem.com While many synthetic strategies focus on creating the dihydrobenzofuran ring from acyclic precursors, the use of pre-formed chiral building blocks like this compound offers a more direct and convergent approach.

An efficient method for preparing 3-hydroxymethyl-2,3-dihydrobenzofurans has been developed, starting from 2-hydroxyphenylmethanones. researchgate.net This methodology provides access to the core structure of the target building block, which can then be elaborated into more complex natural product analogs. The synthesis involves the conversion of the starting methanones into corresponding oxiranes, followed by treatment with lithium diisopropylamide (LDA) to induce cyclization, yielding the desired 3-hydroxymethyl-2,3-dihydrobenzofurans. researchgate.net This approach underscores the accessibility of this building block for synthetic chemists aiming to construct natural products.

The table below summarizes key natural product classes that contain the 2,3-dihydrobenzofuran core, illustrating the potential synthetic utility of this compound as a key intermediate.

| Natural Product Class | Core Structure | Biological Activity (Examples) |

| Pterocarpans | Benzofuro[3,2-c]chromane | Antifungal, Phytoalexin |

| Lignans/Neolignans | Dimer of phenylpropanoid units | Antioxidant, Antitumor |

| Isoflavonoids | 3-Phenylchromen-4-one skeleton | Phytoestrogenic, Anticancer |

Application as a Chiral Auxiliary or Ligand Precursor

The inherent chirality of this compound makes it a candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a precursor for chiral ligands. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which it is removed. scielo.org.mx

While direct applications of this compound as a chiral auxiliary are not extensively documented, its structural features are amenable to such a role. The alcohol functionality can be used to attach the dihydrobenzofuran moiety to a substrate via an ester or ether linkage. The sterically demanding and rigid bicyclic framework could then effectively shield one face of the reactive center, guiding the approach of a reagent from the less hindered side.

More promising is its potential as a precursor for chiral ligands used in transition-metal-catalyzed asymmetric reactions. The hydroxymethyl group can be readily converted into other functionalities, such as amines or phosphines, which are common coordinating groups in chiral ligands. For example, the synthesis of chiral 3-amino-2,3-dihydrobenzofurans has been reported. nih.gov These amino derivatives could serve as precursors to bidentate or tridentate ligands for asymmetric catalysis. mdpi.com The general synthetic pathway to convert the alcohol to a phosphine (B1218219), a common ligand type, would involve tosylation of the alcohol followed by nucleophilic substitution with a phosphide (B1233454) anion. Such ligands could find use in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

The development of P-chiral phosphorus ligands based on a related 2,3-dihydrobenzo[d] nih.govresearchgate.netoxaphosphole motif demonstrates the utility of the dihydrobenzofuran backbone in creating effective ligands for asymmetric catalysis. rsc.org This suggests that ligands derived from this compound could also exhibit high efficiency and selectivity in catalytic processes.

Integration into Diverse Heterocyclic Frameworks

The this compound scaffold serves as an excellent platform for the construction of more elaborate, fused heterocyclic systems. The functional handles—the aromatic ring, the dihydrofuran oxygen, and the C3-hydroxymethyl group—provide multiple points for further chemical modification and annulation reactions.

One straightforward transformation is the conversion of the 2,3-dihydrobenzofuran ring into a fully aromatic benzofuran (B130515) system. It has been shown that 2,3-dihydrobenzofurans can be selectively transformed into 3-acylbenzofurans or 3-formylbenzofurans under different acidic conditions. nih.gov This process involves an acid-catalyzed rearrangement and elimination, demonstrating that the dihydrobenzofuran core can act as a masked benzofuran. This strategy was successfully applied in the total synthesis of the natural product puerariafuran. nih.gov

Furthermore, the 2,3-dihydrobenzofuran core can be integrated into more complex polycyclic frameworks through cycloaddition reactions. For example, dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans with para-quinamines have been used to construct benzofuro[3,2-b]indol-3-one derivatives. nih.gov This demonstrates the ability of the benzofuran system to participate in reactions that build new fused rings. While this example starts with a nitrobenzofuran, it illustrates the principle that the dihydrobenzofuran moiety can be a component in building fused systems. A hypothetical route starting from this compound could involve intramolecular cyclization of a derivative where the hydroxymethyl group is converted into a nucleophilic or electrophilic partner, leading to the formation of a new ring fused to the original dihydrobenzofuran skeleton.

The table below outlines potential reaction pathways for integrating this compound into more complex heterocyclic structures.

| Reaction Type | Starting Material Derivative | Resulting Heterocyclic Framework |

| Aromatization/Rearrangement | This compound | 3-Substituted Benzofurans |

| Intramolecular Cyclization | 3-(Azidomethyl)-2,3-dihydrobenzofuran | Fused Triazole Systems |

| Pictet-Spengler Reaction | 3-(2-Aminoethyl)-2,3-dihydrobenzofuran | Fused Tetrahydro-β-carbolines |

| Annulation Reactions | Functionalized this compound | Polycyclic Fused Systems |

Applications in Medicinal Chemistry and Drug Discovery Research

(2,3-Dihydrobenzofuran-3-yl)methanol as a Privileged Scaffold for Bioactive Compounds

The 2,3-dihydrobenzofuran (B1216630) ring system is considered a "privileged structure" in medicinal chemistry. nih.gov This designation is given to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, often with high affinity. The versatility of the 2,3-dihydrobenzofuran scaffold is evident in its presence as a core component in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. researchgate.netacs.orgnih.govnih.gov

The utility of this scaffold stems from its rigid, bicyclic structure which can be readily functionalized at several positions, allowing for the precise spatial orientation of substituents to interact with biological targets. acs.org This structural framework serves as a robust platform for creating libraries of diverse compounds for drug discovery. nih.govnih.gov Its derivatives have been investigated for antiviral, antibacterial, anti-inflammatory, and antimitotic activities, among others. acs.org The inherent drug-like properties of the dihydrobenzofuran nucleus make it an attractive starting point for the design of novel therapeutic agents. researchgate.netresearchgate.net

Exploration of this compound Derivatives for Other Biological Targets and Therapeutic Modalities

The privileged nature of the 2,3-dihydrobenzofuran scaffold has prompted its exploration against other biological targets beyond the YAP/TAZ-TEAD interaction. The adaptability of its structure makes it a valuable template for designing inhibitors and modulators for various proteins.

One area of investigation has been the design of 2,3-dihydrobenzofuran derivatives as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov mPGES-1 is a key enzyme in the production of prostaglandin E2, a mediator of inflammation and a factor in cancer development. Using the dihydrobenzofuran scaffold as a chemical platform, researchers have identified compounds with inhibitory activity in the low micromolar range, suggesting their potential as leads for new anti-inflammatory and anticancer agents. nih.govdntb.gov.ua

Furthermore, derivatives of this scaffold have been developed as potent agonists for G protein-coupled receptor 119 (GPR119). nih.gov GPR119 is a receptor involved in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. Medicinal chemistry efforts have successfully optimized dihydrobenzofuran derivatives to yield potent GPR119 modulators with favorable metabolic profiles, highlighting another distinct therapeutic application for this versatile scaffold. nih.gov

Computational and Theoretical Investigations of 2,3 Dihydrobenzofuran 3 Yl Methanol

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and energetic properties of the 2,3-dihydrobenzofuran (B1216630) scaffold. While direct computational studies on (2,3-Dihydrobenzofuran-3-yl)methanol are not extensively available in the literature, analysis of closely related 2,3-dihydrobenzofuran derivatives provides significant insights.

DFT studies on derivatives such as 2,3-dihydrobenzofuran-2-carboxylates and 2,3-dihydrobenzofuran-linked chalcones have been performed using methods like B3LYP with basis sets such as 6-31++G(d,p) or 6-311G(d,p). researchgate.netresearchgate.netresearchgate.net These studies focus on calculating key electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For instance, calculations on a series of 2,3-Dihydrobenzofuran-2-carboxylate derivatives revealed HOMO-LUMO energy gaps in the range of -0.32549 to 0.29371 eV, indicating varying levels of reactivity based on substitution patterns. researchgate.net In another study on dihydrobenzofuran-linked chalcones, the HOMO was found to be largely spread over the dihydrobenzofuran ring, suggesting this moiety is the likely site for electrophilic substitution reactions. researchgate.net The molecular electrostatic potential (MESP) plots for these chalcones identified the most electronegative regions over oxygen atoms and electropositive regions over hydrogen atoms of the five-membered ring. researchgate.netresearchgate.net

These findings suggest that for this compound, the electronic properties will be largely governed by the dihydrobenzofuran core, with the hydroxymethyl group at the C3 position influencing the charge distribution and reactivity. The oxygen atoms of the ether and the alcohol group are expected to be the primary sites of negative electrostatic potential.

Table 1: Calculated Electronic Properties of 2,3-Dihydrobenzofuran Derivatives from DFT Studies

| Derivative Class | Computational Method | Calculated Property | Value Range | Reference |

|---|---|---|---|---|

| 2,3-Dihydrobenzofuran-2-carboxylates | DFT/B3LYP/6–31++G(d,p) | HOMO-LUMO Gap (eV) | -0.32549 to 0.29371 | researchgate.net |

| 2,3-Dihydrobenzofuran-linked Chalcones | DFT/B3LYP/6-311G(d,p) | HOMO-LUMO Gap (eV) | ~4.38 | researchgate.net |

| 2,3-Dihydrobenzofuran-linked Chalcones | DFT/B3LYP/6-311G(d,p) | Dipole Moment (Debye) | up to 8.53 | researchgate.net |

Conformational Analysis and Stereochemical Behavior

The 2,3-dihydrobenzofuran structure contains two prochiral sp³ hybridized carbon atoms in the heterocyclic ring, C2 and C3, allowing for the existence of stereoisomers. nih.gov The substitution at the C3 position with a hydroxymethyl group in this compound introduces a stereocenter, leading to (R) and (S) enantiomers. Furthermore, if an additional substituent is present at the C2 position, diastereomers (syn and anti) can arise.

The conformational flexibility of the five-membered dihydrofuran ring is a key aspect of its stereochemical behavior. The ring can adopt various puckered conformations, such as the envelope and twist forms, to minimize steric strain. The energetic preference for a particular conformation is dictated by the nature and position of the substituents.

Computational methods, such as molecular mechanics (MM) and DFT calculations, are essential for exploring the potential energy surface of these molecules to identify stable conformers and predict the energy differences between them. For the broader class of 2,3-dihydrobenzofurans, computational studies have been instrumental in rationalizing the high diastereo- and enantioselectivity observed in biocatalytic synthesis routes. rochester.edu These studies help build stereochemical models that explain how a catalyst's active site can control the facial selectivity of a reaction, leading to a specific stereoisomer. rochester.edu

Reaction Mechanism Elucidation for Synthetic Transformations

Computational chemistry plays a vital role in elucidating the complex mechanisms of synthetic reactions that lead to the formation of the 2,3-dihydrobenzofuran skeleton, particularly for understanding regioselectivity and stereoselectivity. While a specific theoretical study on the synthesis of this compound is scarce, mechanisms for the formation of 3-substituted derivatives have been proposed and investigated.

A highly relevant synthetic route involves the reaction of 2-hydroxyphenylmethanones with 1-chloro-1-(benzotriazol-1-yl)alkanes, which proceed through oxirane intermediates. researchgate.net Treatment of these oxiranes with a strong base like lithium diisopropylamide (LDA) leads to the formation of 3-hydroxymethyl-2,3-dihydrobenzofurans. researchgate.net The proposed mechanism involves the intramolecular cyclization driven by the deprotonated phenolic oxygen attacking the epoxide ring. Theoretical calculations could model the transition states of this intramolecular ring-opening/cyclization step to explain the observed regioselectivity and the influence of substituents on the reaction outcome.

More broadly, numerous transition-metal-catalyzed reactions have been developed for synthesizing the dihydrobenzofuran core. nih.gov Computational studies can help unravel the catalytic cycles of these reactions. For example:

Palladium-catalyzed reactions: Mechanisms for Pd-catalyzed processes, such as the Heck/Tsuji-Trost reaction or sequential Heck couplings, involve steps like oxidative addition, carbopalladation, and reductive elimination. nih.gov DFT calculations can map the energy profile of these steps, identify the rate-determining step, and explain how ligands influence the catalyst's activity and selectivity.

Rhodium-catalyzed reactions: Rh-catalyzed [3+2] annulation reactions are used to construct the five-membered ring. nih.gov Theoretical studies can clarify the C-H activation and C-C bond formation steps, providing a rationale for the observed chemoselectivity.

Metal-free approaches: Mechanisms for photocatalytic or base-induced cyclizations have also been proposed. nih.gov These often involve radical intermediates or ionic pathways, such as [4+1] cyclization, which can be effectively modeled using computational methods to validate the proposed sequence of events. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The 2,3-dihydrobenzofuran scaffold is a recognized pharmacophore present in many biologically active compounds. researchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate how molecules containing this scaffold, such as this compound, might interact with biological targets like enzymes and receptors.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. This method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts, resulting in a binding affinity or docking score (typically in kcal/mol). researchgate.net Numerous studies have employed docking to explore the potential of 2,3-dihydrobenzofuran derivatives as inhibitors for various targets. For example, derivatives have been docked against the phosphodiesterase PDE1B, tyrosine kinase receptors, and cannabinoid receptors to identify potential lead compounds for neurological disorders and cancer. nih.govtandfonline.comnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, typically nanoseconds. nih.gov MD simulations are used to assess the stability of the binding pose predicted by docking, analyze the flexibility of the protein and ligand, and calculate more accurate binding free energies. These simulations can reveal key conformational changes in the protein upon ligand binding and highlight the most persistent intermolecular interactions. nih.govnih.gov

Table 2: Examples of Molecular Docking and Dynamics Studies on 2,3-Dihydrobenzofuran Derivatives

| Derivative Class | Biological Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 2,3-Dihydrobenzofuran derivatives | Phosphodiesterase 1B (PDE1B) | Pharmacophore screening, Ensemble docking, MD simulations | Identified novel lead inhibitors with high affinity for PDE1B. | nih.gov |

| Pyrazoline derivatives of dihydrobenzofuran | Tyrosine kinase receptor (PDB ID: 1M17) | Molecular docking | Explored the binding modes of derivatives to understand anticancer activity. | tandfonline.com |

| 2,3-Dihydrobenzofuran-2-carboxylates | Fungal and bacterial proteins | Molecular docking | Predicted binding energies from -6.0 to -7.5 kcal/mol, suggesting potential antimicrobial activity. | researchgate.net |

| Benzofuran-1,2,3-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | Molecular docking, MD simulations | Identified compounds with docking scores as low as -10.2 kcal/mol, forming stable interactions in the active site. | nih.gov |

These studies collectively demonstrate the utility of computational approaches in drug discovery involving the 2,3-dihydrobenzofuran scaffold. For this compound, such methods could be applied to screen for potential biological targets and to understand the specific interactions driven by its hydroxymethyl group, which can act as both a hydrogen bond donor and acceptor.

Analytical and Spectroscopic Characterization Methods for 2,3 Dihydrobenzofuran 3 Yl Methanol and Its Derivatives

Chromatographic Techniques for Separation, Purification, and Chiral Resolution

Chromatographic methods are fundamental to the isolation and purification of (2,3-dihydrobenzofuran-3-yl)methanol and its derivatives from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool, especially for the resolution of enantiomers, which is critical as different enantiomers can exhibit distinct biological activities.

Purification and Separation: Flash chromatography is a common initial step for purifying crude products. For instance, derivatives such as (R)-1-(3-Methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one are typically isolated using flash chromatography with a mobile phase of ethyl acetate (B1210297) in hexanes. Gas chromatography coupled with mass spectrometry (GC-MS) is also employed to monitor the progress of reactions involving dihydrobenzofuran neolignans, allowing for the identification of substances by comparing their retention times with known standards.

Chiral Resolution: The separation of racemic mixtures into their constituent enantiomers is often achieved using chiral HPLC. This direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. For example, the enantiomeric excess (ee) of various 3,3-disubstituted-2,3-dihydrobenzofurans has been determined using columns like the Daicel Chiralcel IC and OJ-3. The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol), is crucial for achieving optimal separation.

The following table summarizes HPLC conditions used for the chiral resolution of several this compound derivatives.

| Compound | Chiral Column | Mobile Phase | Flow Rate (mL/min) | Reference |

|---|---|---|---|---|

| (R)-1-(3-Methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | Daicel Chiralcel IC | 10% iPrOH in Hexane | 1.0 | |

| (R)-1-(5-Methoxy-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | Daicel Chiralcel OJ-3 | 5% iPrOH in Hexane | 1.0 | |

| (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | Daicel Chiralcel OJ-3 | 5% iPrOH in Hexane | 1.0 | |

| (R)-1-(3-Methyl-5-nitro-2,3-dihydrobenzofuran-3-yl)propan-2-one | Daicel Chiralcel OJ-3 | 20% iPrOH in Hexane | 1.0 | |

| (S)-2-((3-butyl-2,3-dihydrobenzofuran-3-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Chiralpak AD-3 | 99:1 Hexanes:2-propanol | 0.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (relative number of protons). For the dihydrobenzofuran core, protons on the aromatic ring typically appear in the range of δ 6.6–7.2 ppm. The protons on the five-membered dihydrofuran ring are particularly informative. The benzylic protons at position 2 (CH₂) and the methine proton at position 3 (CH) exhibit characteristic shifts and coupling constants. The protons of the hydroxymethyl group (-CH₂OH) at position 3 would show a distinct signal, and its coupling to the H-3 proton would confirm its connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms. For a typical this compound derivative, aromatic carbons resonate between δ 109–161 ppm. The carbons of the dihydrofuran ring (C2 and C3) and the methanol (B129727) side chain (CH₂OH) have characteristic chemical shifts that are sensitive to the substituents on the molecule.

Stereochemical Assignment: NMR is also crucial for determining the relative stereochemistry. The vicinal coupling constants (³J) between the protons at positions 2 and 3 of the dihydrofuran ring can help distinguish between cis and trans isomers.

The table below presents typical ¹H and ¹³C NMR chemical shifts for a representative derivative, (S)-(3-methyl-5-phenyl-2,3-dihydrobenzofuran-3-yl)methanol.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Chiral (2,3-Dihydrobenzofuran-3-yl)methanol

The biological activity of molecules containing the 2,3-dihydrobenzofuran (B1216630) core is often contingent on their stereochemistry. Consequently, the development of highly efficient and stereoselective methods for synthesizing chiral this compound is a paramount objective in modern organic chemistry. cnr.it Recent progress has been notable in biocatalysis, organocatalysis, and transition-metal catalysis, each offering unique advantages in controlling chirality. nih.govnih.gov

Biocatalytic strategies have emerged as a powerful tool for achieving exceptional enantioselectivity. nih.gov For instance, engineered myoglobins have been successfully employed for the asymmetric cyclopropanation of benzofurans, leading to the construction of stereochemically rich 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee) and high yields. nih.govrochester.edu This enzymatic approach provides a highly stereoselective route to valuable scaffolds for medicinal chemistry. rochester.eduresearchgate.net

Transition metal-catalyzed reactions remain a cornerstone of asymmetric synthesis. rsc.org Methodologies employing rhodium, nickel, and palladium have demonstrated significant utility. rsc.org For example, enantioselective nickel-catalyzed reductive Heck coupling of tethered alkenes has been utilized to create benzene-fused heterocyclic rings with a quaternary stereocenter. rsc.org Similarly, organocatalysis, which aligns with green chemistry principles by avoiding toxic metals, has seen significant advancements. nih.gov Chiral phosphoric acids and chiral thiourea (B124793) catalysts have been effectively used in asymmetric [3+2] cycloaddition and cascade reactions to produce highly enantioenriched 2,3-dihydrobenzofurans. researchgate.netresearchgate.net

Recent innovative approaches include aggregation-induced asymmetric synthesis (AIAS), which utilizes chiral aggregates of reagents to achieve asymmetric induction. researchgate.net This method has been successfully applied to the synthesis of functionalized 2,3-dihydrobenzofurans with good yields and high diastereoselectivity. researchgate.netrsc.org

| Catalytic System | Key Reaction Type | Reported Stereoselectivity | Advantages | Reference |

|---|---|---|---|---|

| Engineered Myoglobins | Biocatalytic Cyclopropanation | >99.9% de and ee | Exceptional enantiopurity, high yields, scalable | nih.gov, rochester.edu |

| Nickel-based Catalysts | Reductive Heck Coupling | High enantioselectivity (up to 99% ee) | Formation of quaternary stereocenters | rsc.org |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | Up to 99.9% ee | Metal-free, mild conditions | researchgate.net, nih.gov |

| Chiral Thiourea | Cascade Michael addition/oxa-substitution | High enantioselectivity | Metal-free, ambient temperature | researchgate.net |

| Group-Assisted Purification (GAP) Reagents | Aggregation-Induced Asymmetric Synthesis (AIAS) | High diastereoselectivity (e.g., 77:23 S/R) | Simplified purification | researchgate.net, rsc.org |

Integration with Sustainable and Green Chemistry Principles

The pharmaceutical and chemical industries are increasingly adopting sustainable practices, driven by both environmental concerns and economic benefits. jddhs.com The synthesis of this compound and its derivatives is being re-evaluated through the lens of green chemistry, focusing on minimizing waste, reducing energy consumption, and using less hazardous substances. mlsu.ac.in

Key to this effort is the application of green chemistry metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), to evaluate and optimize synthetic routes. nih.govmdpi.com These metrics provide a quantitative assessment of the "greenness" of a chemical process, encouraging the design of more efficient and environmentally benign syntheses. nih.govoulu.fi For example, RME is a comprehensive tool that considers reaction yield, atom economy, and the amounts of all materials used, including solvents and catalysts. nih.gov

Practical applications of green chemistry in this area include:

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives, or moving towards solvent-free reactions. jddhs.com

Catalysis: Employing catalytic reagents, which are used in small amounts and can be recycled, is superior to using stoichiometric reagents. mlsu.ac.in Biocatalysis and organocatalysis are particularly aligned with this principle. nih.govjddhs.com

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure to minimize energy requirements. mlsu.ac.in Visible-light-induced synthesis of dihydrobenzofuran derivatives is a promising example of an energy-efficient approach. mdpi.com

Renewable Feedstocks: Exploring the use of renewable raw materials as starting points for synthesis, reducing reliance on petrochemicals. jddhs.com

| Metric | Description | Significance for Synthesis |

|---|---|---|

| Atom Economy (AE) | Measures the efficiency of a reaction in converting reactants to the desired product. | Highlights reactions that maximize the incorporation of starting materials into the final product. mlsu.ac.in |

| Reaction Mass Efficiency (RME) | Considers yield, atom economy, and stoichiometry. nih.gov | Provides a more comprehensive measure of the mass balance of a chemical process. nih.gov |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. mdpi.com | A key metric for evaluating the overall efficiency and waste generation of an entire process. mdpi.com |

| Environmental Factor (E-Factor) | The mass ratio of waste to the desired product. | Directly quantifies the amount of waste generated, with lower values being better. nih.gov |

Chemoinformatics and Machine Learning Approaches for Derivative Design

The convergence of computational power and large chemical datasets has opened new frontiers in drug discovery and materials science. nih.gov Chemoinformatics and machine learning (ML) are now being applied to accelerate the design of novel derivatives of this compound with tailored properties. youtube.com The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets, making it an excellent candidate for computational library design. nih.govacs.org

Machine learning models, particularly in the field of Quantitative Structure-Activity Relationship (QSAR), can learn the complex relationships between a molecule's structure and its biological activity. youtube.com These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Deep learning architectures are being used for de novo drug design, where algorithms can generate entirely new molecular structures based on a given scaffold and desired properties. arxiv.org For the this compound core, these approaches could be used to:

Scaffold-based Generation: Design new molecules that retain the core dihydrobenzofuran structure but have diverse side chains to explore new chemical space. arxiv.org

Property Prediction: Predict key properties such as binding affinity to a specific target, metabolic stability, and toxicity for newly designed derivatives. arxiv.org

Virtual Screening: Efficiently screen vast virtual libraries of compounds containing the scaffold against biological targets of interest, such as G-protein-coupled receptors (GPCRs) or enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.govnih.gov

Novel Applications in Materials Science or Catalyst Development

While the primary focus on this compound has been in medicinal chemistry, its unique structural and chemical properties suggest potential applications in materials science and catalysis.

In materials science , benzofuran (B130515) and its derivatives are being explored as building blocks for functional polymers. researchgate.net The rigidity of the benzofuran ring system can impart desirable thermal and mechanical properties to polymers like polyamides, polyesters, and poly(benzofuran-co-arylacetic acid). researchgate.netresearchgate.net The hydroxyl group in this compound provides a reactive handle for polymerization or for grafting the scaffold onto other materials to modify their surface properties. Potential applications could include the development of specialty polymers with high thermal stability or unique optical properties.

In catalysis , the chiral nature of this compound makes it an attractive candidate for development as a chiral ligand or an organocatalyst. The dihydrobenzofuran framework can provide a rigid and well-defined stereochemical environment around a metal center in a catalyst complex. By modifying the hydroxyl group and the aromatic ring, a library of ligands could be synthesized and screened for efficacy in various asymmetric catalytic reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions.

Q & A

Q. What are the established synthetic routes for (2,3-Dihydrobenzofuran-3-yl)methanol, and what critical reaction parameters influence yield?

A multi-step synthesis involves:

- Cyclization : Refluxing 2-(2-acetyl-5-(benzyloxy)phenoxy)acetic acid ethyl ester with potassium carbonate and subsequent HCl acidification to form a benzofuran intermediate.

- Oxidation : Selenium dioxide in 1,4-dioxane under reflux (48 h) to oxidize acetyl groups to aldehydes.

- Reduction : NaBH₄-mediated reduction of the aldehyde to the primary alcohol, followed by purification via flash chromatography (ethyl acetate/petroleum ether). Key parameters: Reflux duration (3–48 h), stoichiometry of NaBH₄, and silica gel chromatography conditions (yield: 63%) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., δ 4.80 ppm for -CH₂OH, δ 157.5 ppm for aromatic carbons).

- HRMS : Validates molecular formula (e.g., [M+H]⁺ calcd. 255.1021 for intermediates).

- IR Spectroscopy : Detects functional groups (e.g., O-H stretch at 3402 cm⁻¹).

- Melting Point : Used for purity assessment (126.6–127.1°C) .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Temperature Control : Reflux at 160°C for 3 h during acetylation ensures complete conversion.

- Stoichiometric Adjustments : Excess NaBH₄ ensures full aldehyde reduction.

- Purification : Sequential washes (Na₂CO₃, brine) and chromatography reduce impurities.

- Catalyst Selection : Selenium dioxide oxidation requires rigorous exclusion of moisture to avoid side reactions .

Advanced Research Questions

Q. How do contradictions in spectral data arise between synthetic batches, and how should they be resolved?

Discrepancies in NMR or HRMS may stem from:

- Stereochemical Variations : Epimerization during reduction (e.g., NaBH₄ vs. chiral catalysts).

- Residual Solvents : Incomplete drying (Na₂SO₄) may alter melting points. Resolution : Repeat synthesis under inert atmospheres, use deuterated solvents for NMR, and cross-validate with X-ray crystallography if available .

Q. What strategies enable stereochemical control in dihydrobenzofuran derivatives?

- Chiral Auxiliaries : Use (2S,3R)-configured intermediates (e.g., dehydrodiconiferyl alcohol derivatives) to direct stereochemistry .

- Asymmetric Catalysis : Catalytic systems like Sharpless epoxidation or enzymatic resolution for enantiomeric enrichment.

- Chromatographic Separation : Chiral HPLC to isolate diastereomers (e.g., (2RS,3SR) vs. (2SR,3RS) isomers) .

Q. How can functionalization of the dihydrobenzofuran core expand its utility in medicinal chemistry?

- Etherification : Mitsunobu reaction with triphenylphosphine/DIAD introduces alkoxy groups (e.g., phenethyl or benzyloxy substituents) .

- Reductive Functionalization : DIBAL reduction of esters to alcohols (e.g., conversion of methyl esters to -CH₂OH) .

- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 5-position .

Q. What methodologies are effective for analyzing byproducts in large-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.